

# Fostedil: An In-Depth Technical Guide on a Dihydropyridine-like Calcium Channel Blocker

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## Compound of Interest

Compound Name: *Fostedil*

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## Abstract

**Fostedil** (KB-944) is a vasodilator agent that exhibits its pharmacological effects primarily through the blockade of L-type voltage-gated calcium channels.<sup>[1]</sup> Developed initially for the treatment of angina pectoris, it never reached the market but remains a subject of scientific interest for its antihypertensive and antiarrhythmic properties. This technical guide provides a comprehensive overview of **Fostedil**, detailing its mechanism of action, pharmacological effects, and the experimental methodologies used to characterize its activity. Quantitative data from key studies are presented in tabular format for comparative analysis, and cellular signaling pathways and experimental workflows are visualized using Graphviz diagrams.

## Introduction

**Fostedil**, chemically identified as diethyl 4-(benzothiazol-2-yl)benzylphosphonate, is a synthetic compound that acts as a calcium channel antagonist.<sup>[1]</sup> Its primary therapeutic potential lies in its ability to induce vasodilation, thereby lowering blood pressure and alleviating anginal chest pain.<sup>[1]</sup> Although not commercially available, the study of **Fostedil** provides valuable insights into the pharmacology of calcium channel blockers and their therapeutic applications.

## Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	diethyl [4-(1,3-benzothiazol-2-yl)benzyl]phosphonate	[1]
Synonyms	KB-944, A-53,986	[1]
CAS Number	75889-62-2	
Molecular Formula	C <sub>18</sub> H <sub>20</sub> NO <sub>3</sub> PS	
Molar Mass	361.4 g/mol	

## Mechanism of Action

**Fostedil**'s primary mechanism of action is the blockade of L-type voltage-gated calcium channels. These channels are crucial for the influx of calcium ions into vascular smooth muscle cells and cardiomyocytes, which in turn triggers muscle contraction. By inhibiting this influx, **Fostedil** leads to:

- Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure.
- Negative Chronotropy: A decrease in heart rate due to effects on the sinoatrial (SA) node.
- Negative Dromotropy: A slowing of atrioventricular (AV) conduction.
- Negative Inotropy: A reduction in the force of myocardial contraction.

The following diagram illustrates the signaling pathway of L-type calcium channel blockers like **Fostedil** in a vascular smooth muscle cell.



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## Fostedil's Mechanism of Action in Vascular Smooth Muscle

## Pharmacological Effects: Quantitative Data

The following tables summarize the quantitative data on the pharmacological effects of **Fostedil** from in vivo studies.

Table 1: In Vivo Electrophysiological Effects of **Fostedil** in Anesthetized Dogs

Dose (mg/kg, i.v.)	Change in Atrioventricular (AV) Nodal Effective Refractory Period (ms)	Change in Atrioventricular (AV) Nodal Functional Refractory Period (ms)	Change in AH Interval (ms)
0.5	+23 ± 5	+33 ± 8	+10 ± 3
2.5	+68 ± 12	+85 ± 15	+35 ± 7
12.5	+120 ± 20	+150 ± 25	+70 ± 12

Data presented as mean ± SEM. The AH interval represents the atrioventricular nodal conduction time.

## Experimental Protocols

### In Vivo Cardiac Electrophysiology in Anesthetized Dogs

This protocol outlines the general methodology used in studies investigating the cardiac electrophysiological effects of **Fostedil** in a canine model.

Objective: To assess the effects of **Fostedil** on cardiac conduction, refractoriness, and arrhythmogenesis.

Animal Model: Mongrel dogs of either sex.

Anesthesia:

- Induction: A suitable induction agent is administered intravenously.

- Maintenance: Anesthesia is maintained with a continuous infusion of an anesthetic agent or with an inhalational anesthetic like isoflurane. The depth of anesthesia is monitored throughout the experiment.

#### Surgical Preparation:

- The dog is placed in a supine position, and a midline cervical incision is made.
- The trachea is intubated to allow for artificial ventilation.
- Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
- A thoracotomy is performed to expose the heart.
- Multipolar electrode catheters are positioned on the epicardial surface of the atria and ventricles for recording electrical activity and for programmed electrical stimulation.

#### Electrophysiological Measurements:

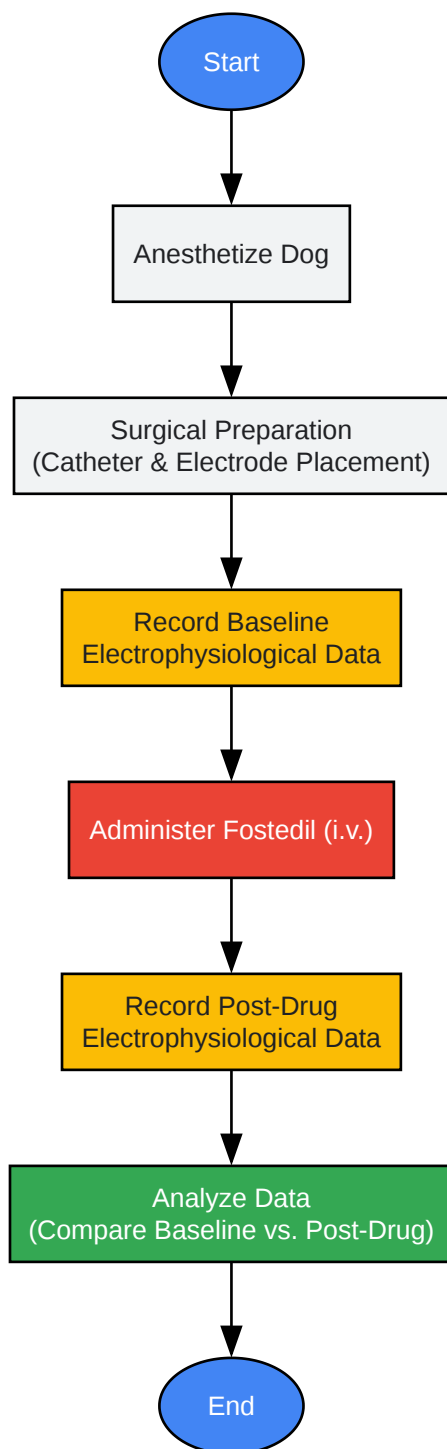
- Lead II ECG: Continuously monitored to assess heart rate and rhythm.
- Intracardiac Electrograms: Recorded from the electrode catheters to measure various conduction intervals (e.g., PA, AH, HV intervals).
- Refractory Periods: Determined using the extrastimulus technique, where programmed electrical stimuli are delivered to the atria or ventricles. The effective refractory period (ERP) and functional refractory period (FRP) of the atria, AV node, and ventricles are measured.
- Sinus Node Function: Assessed by measuring the sinus cycle length and the sinus node recovery time after rapid atrial pacing.

#### Experimental Procedure:

- Baseline electrophysiological parameters are recorded.
- **Fostedil** is administered intravenously as a bolus injection or a continuous infusion at various doses.

- Electrophysiological measurements are repeated at each dose level to determine the dose-dependent effects of the drug.

The following diagram illustrates the general workflow for this experimental protocol.



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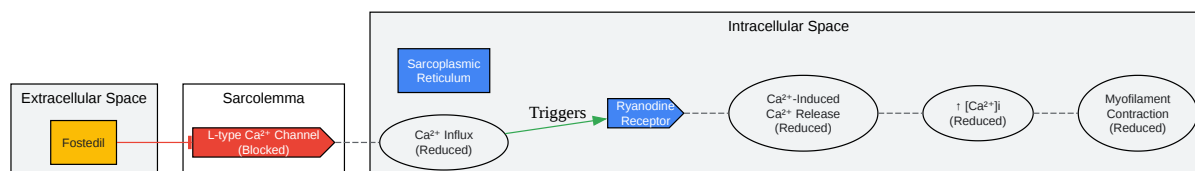
## Workflow for In Vivo Cardiac Electrophysiology Study

## Signaling Pathways

The primary signaling pathway affected by **Fostedil** is the calcium signaling cascade in excitable cells. By blocking L-type calcium channels, **Fostedil** directly reduces the influx of extracellular calcium, a critical second messenger. This has several downstream consequences, as depicted in the following diagrams for cardiac and vascular smooth muscle cells.

### Cardiac Myocyte Signaling

In cardiac myocytes, the influx of calcium through L-type channels triggers the release of a larger amount of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR). This surge in intracellular calcium is essential for the contraction of the myofilaments. **Fostedil**'s blockade of L-type calcium channels attenuates this process, leading to a reduction in myocardial contractility.



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#### Effect of **Fostedil** on Cardiac Myocyte Excitation-Contraction Coupling

## Discussion and Future Directions

**Fostedil**, as a representative L-type calcium channel blocker, demonstrates significant effects on the cardiovascular system, particularly in modulating cardiac electrophysiology and promoting vasodilation. The quantitative data from in vivo studies in dogs clearly indicate a

dose-dependent increase in AV nodal refractoriness and conduction time, supporting its potential as an antiarrhythmic agent.

Further research is warranted to fully elucidate the molecular interactions of **Fostedil** with the L-type calcium channel and to explore its potential effects on other ion channels and signaling pathways. High-throughput screening and patch-clamp electrophysiology studies could provide more precise quantitative data, such as IC50 values, and a deeper understanding of its channel-blocking kinetics. Additionally, investigating the long-term effects and potential tissue-selectivity of **Fostedil** could open new avenues for the development of more targeted and effective cardiovascular therapies.

## Conclusion

This technical guide has provided a detailed overview of **Fostedil** as a calcium channel blocker, summarizing its chemical properties, mechanism of action, and pharmacological effects. The presented quantitative data and experimental protocols offer a valuable resource for researchers in the fields of pharmacology and drug development. The visualization of signaling pathways and experimental workflows aims to facilitate a clearer understanding of the complex biological processes involved. While **Fostedil** itself did not proceed to clinical use, its study continues to contribute to the broader knowledge of calcium channel modulation and its therapeutic implications.

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## References

- 1. Cardiac electrophysiologic actions of KB-944 (Fostedil), a new calcium antagonist, in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
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